molecular formula C13H18BrNO4S B2968268 5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide CAS No. 898425-85-9

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide

Cat. No. B2968268
CAS RN: 898425-85-9
M. Wt: 364.25
InChI Key: WZIDKBOMCKJBMR-UHFFFAOYSA-N
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Description

5-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a novel compound that has been synthesized recently. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Potassium Channel Activators

This compound has been found to be a potent activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels play a crucial role in regulating the electrical activity of cells, and their activation can have significant effects on cellular function. This makes the compound potentially useful in research into neurological disorders and other conditions where GIRK channels are involved .

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has been evaluated in tier 1 DMPK assays, which are used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates . This suggests that it could be used in research into drug development and optimization .

Organic Synthesis Intermediate

The compound is often used as an intermediate in organic synthesis . It contains bromine and hydroxyl functional groups, which can participate in various reactions such as condensation, substitution, and hydroxylation .

Lead Optimization in Drug Discovery

The compound has been used in lead optimization efforts in drug discovery . Lead optimization is the process of modifying a chemical lead to improve its properties as a drug candidate, such as its potency, selectivity, and pharmacokinetic properties .

Study of Metabolic Stability

The compound has been used to study metabolic stability . Metabolic stability is an important factor in drug development, as it affects a drug’s half-life, bioavailability, and potential for drug interactions .

Chemical Probe Development

The compound has been used in the development of chemical probes . Chemical probes are small molecules that can bind to specific biological targets, allowing researchers to study the function of these targets in a biological system .

properties

IUPAC Name

5-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-2-3-7-15(10-6-8-20(17,18)9-10)13(16)11-4-5-12(14)19-11/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIDKBOMCKJBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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